

In-Depth Technical Guide: FT-IR Spectral Analysis of N-(4-Methoxyphenyl)maleimide

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Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)maleimide

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This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral data for **N-(4-Methoxyphenyl)maleimide**. It includes a detailed summary of spectral peaks, the experimental protocol for data acquisition, and a workflow for the synthesis of the compound.

FT-IR Spectral Data

The FT-IR spectrum of **N-(4-Methoxyphenyl)maleimide** is characterized by several key absorption bands that correspond to the specific functional groups within the molecule. The data presented in Table 1 has been compiled from various spectroscopic studies and provides a reference for the identification and characterization of this compound.

Table 1: Summary of FT-IR Spectral Data for **N-(4-Methoxyphenyl)maleimide**

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group Assignment	Reference
~3100	C-H Stretch	Aromatic C-H	[1]
~3000	C-H Stretch	Alkene (=C-H)	[2]
~1770 - 1700	C=O Stretch	Imide (asymmetric and symmetric)	[3]
~1630	C=C Stretch	Aromatic Ring	[2]
~1512	C-C Stretch	Aromatic Ring	[4]
~1390	C-N Stretch	Imide	[4]
~1245	C-O-C Stretch	Aryl Ether (asymmetric)	General FT-IR correlation charts
~1150	C-N-C Stretch	Imide Ring	General FT-IR correlation charts
~1030	C-O-C Stretch	Aryl Ether (symmetric)	General FT-IR correlation charts
~823	C-H Bend	p-substituted Aromatic Ring (out-of-plane)	[2]

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of **N-(4-Methoxyphenyl)maleimide** using the KBr (potassium bromide) pellet technique.[4]

Materials and Equipment:

- **N-(4-Methoxyphenyl)maleimide** sample
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Hydraulic press with pellet-forming die

- FT-IR Spectrometer (e.g., Shimadzu 8201 PC)[4]
- Spatula
- Infrared lamp (optional, for drying)

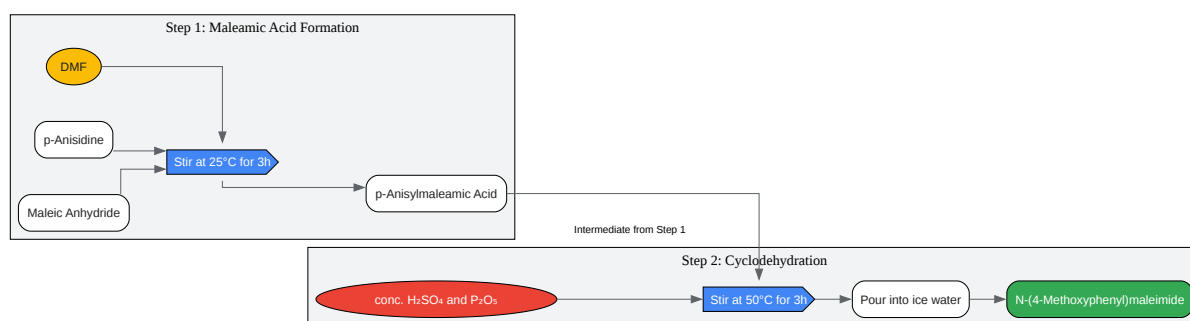
Procedure:

- Sample Preparation:
 - Weigh approximately 1-2 mg of the **N-(4-Methoxyphenyl)maleimide** sample.
 - Weigh approximately 100-200 mg of dry, FT-IR grade KBr.
 - Grind the KBr in an agate mortar to a fine powder. If necessary, briefly dry the KBr under an infrared lamp to remove any absorbed moisture.
 - Add the **N-(4-Methoxyphenyl)maleimide** sample to the KBr in the mortar.
 - Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the powdered mixture into the pellet-forming die.
 - Ensure the powder is evenly distributed.
 - Place the die into the hydraulic press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.

- Acquire the FT-IR spectrum of the sample, typically over a range of 4000-400 cm^{-1} .^[4]
- For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added.
- Data Analysis:
 - Process the acquired spectrum to identify the wavenumbers of the absorption peaks.
 - Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of **N-(4-Methoxyphenyl)maleimide**.

Synthesis Workflow

The synthesis of **N-(4-Methoxyphenyl)maleimide** is typically achieved through a two-step process involving the formation of the maleamic acid intermediate followed by cyclodehydration.^{[2][5]} The following diagram illustrates this synthetic pathway.



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Caption: Synthesis workflow for **N-(4-Methoxyphenyl)maleimide**.

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